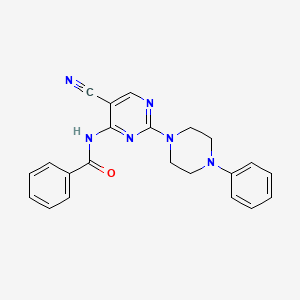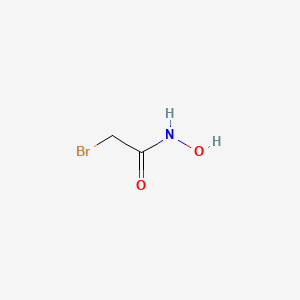![molecular formula C12H14N4O3S2 B12929757 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide CAS No. 89782-65-0](/img/no-structure.png)
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide is a compound that belongs to the class of sulfonamides It features a 1,3,4-thiadiazole ring, which is known for its broad spectrum of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage . The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach to enhance efficiency and yield. This method can significantly reduce the reaction time and improve the overall yield of the product . The use of automated reactors and continuous flow systems can further optimize the production process, making it more scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide can undergo various chemical reactions, including:
Electrophilic substitution: The sulfonamide group can participate in electrophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Nucleophilic substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide are used to deprotonate the nitrogen atom, facilitating the substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.
Agriculture: It has been investigated for its insecticidal properties, particularly against pests such as cotton bollworm and corn borer.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide involves the inhibition of specific enzymes and proteins. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide can be compared with other sulfonamide derivatives such as:
N-benzenesulfonyl amino acid esters: These compounds also exhibit significant biological activities, including antiviral and anticancer properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides: These derivatives have been studied for their insecticidal activities and show similar structural features.
Propriétés
| 89782-65-0 | |
Formule moléculaire |
C12H14N4O3S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-6-10(17)13-11-14-15-12(20-11)16-21(18,19)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)(H,13,14,17) |
Clé InChI |
WQSSFFGIUVJKCG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)

![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)


